Bienvenue dans la boutique en ligne BenchChem!

Mardepodect

PDE10A inhibition enzymatic potency papaverine comparator

Mardepodect (developmental codes PF-2545920, MP-10; CAS 898562-94-2) is a synthetic small-molecule phosphodiesterase 10A (PDE10A) inhibitor that emerged from a Pfizer structure-based drug design program targeting schizophrenia. It exhibits subnanomolar potency for PDE10A (IC50 = 0.37 nM) and >1000-fold selectivity over all other PDE family members, distinguishing it from earlier non-selective PDE10A ligands such as papaverine.

Molecular Formula C25H20N4O
Molecular Weight 392.5 g/mol
CAS No. 898562-94-2
Cat. No. B1679693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMardepodect
CAS898562-94-2
Synonyms((11)C)MP-10
(11C)MP-10 cpd
2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline
2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline
MP-10 compound
PF-02545920
PF-2545920
PF-920
Molecular FormulaC25H20N4O
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
InChIInChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
InChIKeyAZEXWHKOMMASPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mardepodect (PF-2545920, MP-10): Baseline Identity and Mechanism for Research Procurement


Mardepodect (developmental codes PF-2545920, MP-10; CAS 898562-94-2) is a synthetic small-molecule phosphodiesterase 10A (PDE10A) inhibitor that emerged from a Pfizer structure-based drug design program targeting schizophrenia [1]. It exhibits subnanomolar potency for PDE10A (IC50 = 0.37 nM) and >1000-fold selectivity over all other PDE family members, distinguishing it from earlier non-selective PDE10A ligands such as papaverine [2]. The compound is orally bioavailable, brain-penetrant, and was the first PDE10A inhibitor to advance into human clinical trials for schizophrenia, providing a uniquely characterized pharmacological tool compound for neuroscience research [3].

Mardepodect Procurement: Why Other PDE10A Inhibitors Cannot Be Substituted Into Validated Protocols


Substituting another PDE10A inhibitor for Mardepodect in established experimental paradigms introduces substantial interpretive risk, because PDE10A inhibitors differ markedly in their pathway activation balance, off-rate kinetics from the target enzyme, and susceptibility to displacement by intracellular cyclic nucleotides [1]. For example, TAK-063 and MP-10 both activate the striatal indirect pathway, but MP-10 produces significantly greater activation of the direct pathway—a difference traced to MP-10's slower dissociation rate from PDE10A and consequent insensitivity to competitive displacement by cAMP [1]. At the extreme, the non-selective PDE10A inhibitor papaverine exhibits approximately 73-fold weaker PDE10A potency and substantially inferior selectivity [2]. Even within the same structural class, differences in brain penetration, oral bioavailability, and off-rate kinetics preclude simple molar-equivalent substitution [3]. The quantitative evidence below demonstrates why protocol fidelity and reproducible pharmacology demand compound-specific sourcing.

Mardepodect Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


PDE10A Inhibitory Potency: MP-10 vs. Papaverine (Head-to-Head Enzymatic Assay)

In a head-to-head comparison using purified PDE enzyme preparations, MP-10 demonstrated a PDE10A IC50 of 1.26 nM, whereas papaverine—a classical non-selective PDE10A inhibitor—exhibited an IC50 of 92.3 nM, representing a 73.2-fold potency advantage for MP-10 [1]. The same study confirmed that MP-10's selectivity against other PDE family members was excellent, while papaverine showed only moderate selectivity [1].

PDE10A inhibition enzymatic potency papaverine comparator

Striatal Pathway Activation Balance: MP-10 vs. TAK-063 (Cross-Study Comparison with Mechanistic Differentiation)

TAK-063 and MP-10 were compared for their ability to activate striatal direct (D1) and indirect (D2) output pathways in rodent models. Both compounds activated the indirect pathway to a similar extent; however, MP-10 caused significantly greater activation of the direct pathway than TAK-063 [1]. The mechanistic basis was traced to MP-10's slower off-rate from PDE10A in rat brain sections, which rendered MP-10 less sensitive to displacement by endogenous cyclic nucleotides relative to TAK-063 [1]. In behavioral pharmacology, TAK-063 produced dose-dependent antipsychotic-like effects in METH-induced hyperactivity and prepulse inhibition paradigms, whereas MP-10 did not—a divergence attributed to this differential pathway activation balance [1].

striatal pathway activation D1 direct pathway D2 indirect pathway TAK-063

Motor Side-Effect Liability in Primates: MP-10 vs. Risperidone (Direct Head-to-Head Behavioral Comparison)

In a direct head-to-head comparison in rhesus monkeys, MP-10 and the clinical standard D2 antagonist risperidone were evaluated using a standardized motor disability scale for parkinsonian primates. MP-10-treated animals retained the ability to respond but failed to engage tasks, whereas risperidone-treated animals retained motivation but exhibited clear parkinsonism and impaired movement execution [1]. FDG-PET imaging confirmed that MP-10's behavioral effects correlated with regulation of striatal and cortical metabolic activity [1]. Critically, MP-10 did not produce the motor disability characteristic of D2 antagonist-induced extrapyramidal symptoms [1].

motor disability extrapyramidal symptoms risperidone comparator primate model

Striatal Gene Expression Profile: MP-10 vs. Haloperidol (Head-to-Head Striatal Neuron Activation Study)

In a direct comparison in rats, MP-10 (3–30 mg/kg) and the D2 antagonist haloperidol (3 mg/kg) produced distinct striatal gene expression patterns. MP-10 induced egr-1 expression that was evenly distributed between enkephalin-containing D2-neurons and substance P-containing D1-neurons, whereas haloperidol selectively activated egr-1 expression in enkephalin (D2) neurons only [1]. In the catalepsy assay, MP-10 alone (3–30 mg/kg) did not produce cataleptic behavior; haloperidol (0.5 mg/kg) alone was also non-cataleptogenic; however, co-administration of haloperidol with lower-dose MP-10 (3 and 10 mg/kg) induced catalepsy, while high-dose MP-10 (30 mg/kg) co-administered with haloperidol failed to produce catalepsy [1]. This U-shaped interaction profile is unique to MP-10 among PDE10A inhibitors tested.

immediate early genes striatonigral striatopallidal haloperidol comparator

In Vivo Striatal Target Engagement: MP-10 cGMP and GluR1 Phosphorylation Dose-Response (Cross-Study with Mechanistic Benchmarking)

MP-10 administration in mice produced dose-dependent increases in striatal cGMP levels, with a minimal effective dose (MED) of approximately 1 mg/kg (i.p.) [1]. At doses of 0.3, 3, and 5 mg/kg (i.p.) in male CF-1 mice, MP-10 caused GluR1 phosphorylation increases of 3-, 5.4-, and 4.1-fold, respectively, demonstrating robust in vivo target engagement at low doses [2]. By contrast, papaverine required substantially higher doses to produce comparable striatal cyclic nucleotide elevations relative to its PDE10A potency [1]. These in vivo pharmacodynamic markers validate MP-10's brain penetration and on-target activity at behaviorally relevant doses.

striatal cGMP GluR1 phosphorylation target engagement in vivo pharmacodynamics

Microglial Anti-Neuroinflammatory Activity in Parkinson's Disease Models: MP-10 in LPS and MPTP Mouse Models (Unique Evidence Not Yet Demonstrated for Other PDE10A Clinical Candidates)

MP-10 demonstrated anti-neuroinflammatory activity in both LPS-induced neuroinflammation and MPTP-induced Parkinson's disease mouse models [1]. In LPS-stimulated BV2 microglial cells, MP-10 inhibited nitric oxide, TNF-α, and IL-6 production while promoting IL-10 production. In vivo, MP-10 inhibited microglial activation and proinflammatory gene expression in LPS-injected mouse brains, rescued behavioral deficits, and recovered dopaminergic neuronal cell death in MPTP-induced PD mice [1]. At the time of publication, this neuroprotective anti-inflammatory profile had not been reported for other clinically investigated PDE10A inhibitors such as TAK-063, providing a unique differentiation axis for MP-10 in neuroinflammation research [1].

neuroinflammation microglia Parkinson's disease MPTP model LPS model

Mardepodect Application Scenarios: High-Confidence Experimental Contexts Grounded in Comparative Evidence


Striatal D1/D2 Pathway Dissection Studies Requiring Even Neuronal Activation Profiles

MP-10's unique ability to induce immediate early gene expression evenly across both D1 (substance P) and D2 (enkephalin) striatal neuron populations, as demonstrated by dual-label immunohistochemistry [1], makes it the compound of choice for studies investigating coordinated striatonigral and striatopallidal pathway regulation. Unlike haloperidol, which selectively activates D2 neurons, MP-10 enables simultaneous interrogation of both pathways without the confound of pathway-biased gene induction [1].

Non-Human Primate Behavioral Pharmacology Assessing Antipsychotic-Like Effects Without Parkinsonian Motor Confounds

In rhesus monkey studies, MP-10 uniquely preserved motor function while modulating task engagement, in contrast to risperidone-induced parkinsonism [2]. This dissociation makes MP-10 the preferred PDE10A inhibitor for primate behavioral experiments where extrapyramidal motor side effects must be excluded as confounding variables in the interpretation of antipsychotic-like or cognitive effects [2]. Correlative FDG-PET imaging of striatal metabolic activity further enables mechanistic target engagement analysis [2].

Parkinson's Disease Neuroinflammation and Neuroprotection Models

MP-10 is the only PDE10A inhibitor with published evidence of anti-neuroinflammatory efficacy in both LPS-induced neuroinflammation and MPTP-induced Parkinson's disease mouse models [3]. In these models, MP-10 suppressed microglial activation, reduced proinflammatory cytokine production, rescued behavioral deficits, and protected against dopaminergic neuronal loss [3]. Researchers investigating PDE10A as a therapeutic target for PD-associated neuroinflammation should source MP-10 to ensure reproducibility with the characterized tool compound.

In Vivo Target Engagement Studies Requiring Robust Low-Dose Pharmacodynamic Readouts

MP-10 provides validated in vivo pharmacodynamic markers at low doses: striatal cGMP elevation with MED ≈ 1 mg/kg i.p. [4] and GluR1 phosphorylation increases of 3–5.4-fold at 0.3–5 mg/kg i.p. [5]. These robust, dose-dependent responses—superior to the higher dosing required for papaverine—make MP-10 the optimal PDE10A inhibitor for preclinical studies where minimizing compound exposure while maintaining reliable target engagement is critical for experimental validity [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mardepodect

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.